molecular formula C14H16N2O B14603490 Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- CAS No. 61151-68-6

Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl-

Cat. No.: B14603490
CAS No.: 61151-68-6
M. Wt: 228.29 g/mol
InChI Key: RGHTZCWEZZAMSD-UHFFFAOYSA-N
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Description

Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- is a complex organic compound featuring a methanone group attached to a phenyl ring substituted with a 4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by its functionalization and subsequent attachment to the phenyl methanone moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The amino group and other substituents on the pyrrole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins within biological systems. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methanone, (4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)phenyl- can be compared with other similar compounds, such as:

  • Methanone, (4-aminophenyl)phenyl-
  • Methanone, [4-(dimethylamino)phenyl]phenyl-
  • Pyrrole derivatives with similar substitution patterns

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity, biological activity, and potential applications

Properties

CAS No.

61151-68-6

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(4-amino-5-ethyl-2-methyl-1H-pyrrol-3-yl)-phenylmethanone

InChI

InChI=1S/C14H16N2O/c1-3-11-13(15)12(9(2)16-11)14(17)10-7-5-4-6-8-10/h4-8,16H,3,15H2,1-2H3

InChI Key

RGHTZCWEZZAMSD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N1)C)C(=O)C2=CC=CC=C2)N

Origin of Product

United States

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